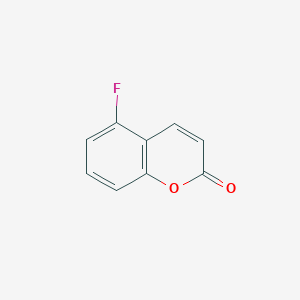
5-Fluoro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction uses phenols and β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction conditions often require heating to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound quinones.
Reduction: Formation of 5-Fluoro-dihydro-chromen-2-one.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-Fluoro-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and as a component in certain perfumes
Mécanisme D'action
The mechanism of action of 5-Fluoro-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, inhibit enzymes, and modulate signaling pathways. The fluorine atom enhances its binding affinity and specificity towards these targets, making it a potent compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound without the fluorine substitution.
7-Hydroxycoumarin: A hydroxylated derivative with different biological activities.
4-Methylcoumarin: A methylated derivative with distinct chemical properties.
Uniqueness
5-Fluoro-2H-chromen-2-one stands out due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. This fluorine substitution enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H5FO2 |
|---|---|
Poids moléculaire |
164.13 g/mol |
Nom IUPAC |
5-fluorochromen-2-one |
InChI |
InChI=1S/C9H5FO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |
Clé InChI |
YKTOYIVJFQCXRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=O)O2)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


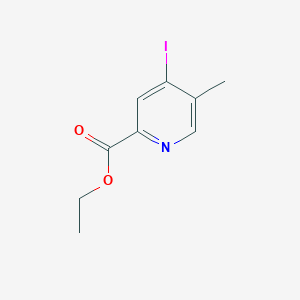
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
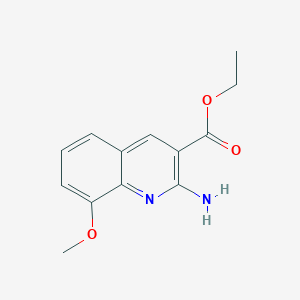
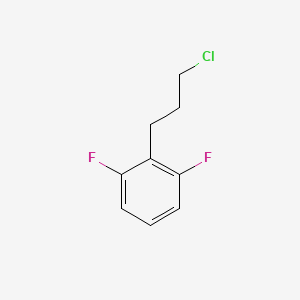
![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
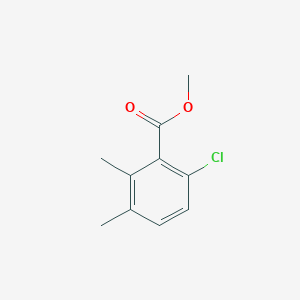
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
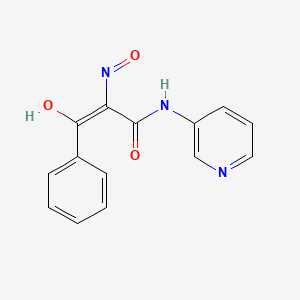
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
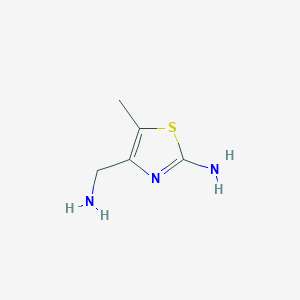
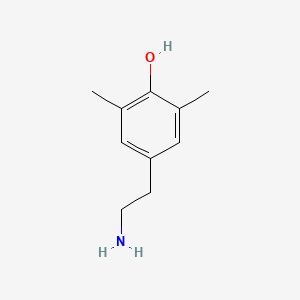
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
